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Compound of Interest

Compound Name: Amilon

Cat. No.: B12751582 Get Quote

Disclaimer: The term "Amilon" is associated with multiple commercial products. One is a

cosmetic powder from IKEDA Corporation, composed of silica and lauroyl lysine[1][2][3].

However, given the technical requirements of this request for detailed experimental protocols

and data for a scientific audience, this guide will focus on the chemical composition of high-

amylose starch, as "Amilon" is also understood to be a trade name for this type of product,

which is of significant interest in food science, nutrition, and drug development.

High-amylose starch is a type of resistant starch valued for its unique physicochemical

properties and health benefits, which stem from its resistance to digestion in the upper

gastrointestinal tract[4][5]. Unlike traditional starches, it is primarily composed of amylose, a

linear polymer of glucose, rather than the highly branched amylopectin[5][6]. This guide details

its chemical composition, the analytical methods used for its characterization, and the

classification of starch itself.

Chemical Composition
Starch is a homopolymer consisting of D-glucose units[7]. The key determinant of its properties

is the ratio of its two constituent macromolecules: amylose and amylopectin[8][9].

Amylose: A predominantly linear polymer composed of α-(1→4) glycosidic bonds, which

results in a helical structure. This structure is less susceptible to enzymatic digestion[5][6].

Amylopectin: A highly branched polymer with α-(1→4) linked glucose chains and α-(1→6)

branch points, creating a structure that is more readily digested[10].
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High-amylose starch, as the name suggests, has a significantly higher proportion of amylose

compared to conventional starches. Its composition can also include minor components such

as lipids, proteins, and minerals, which can influence its functional properties.

Quantitative Data Presentation
The typical composition of high-amylose corn starch is contrasted with standard corn starch in

the table below. The values represent typical ranges and can vary based on the botanical

source and processing methods.

Component
Standard Corn
Starch (% w/w)

High-Amylose Corn
Starch (Type 2 RS)
(% w/w)

Test Method
Reference

Amylose Content 22 - 26%
>50% (typically 50-

80%)

Iodine-Binding

Colorimetry / SEC

Amylopectin Content 74 - 78% 20 - 50%
Calculation (100% -

Amylose %)

Resistant Starch (RS) < 5% >40%
AOAC Method

2002.02

Moisture Content 10 - 13% 10 - 13% Oven Drying Method

Protein < 0.5% < 0.5%
Kjeldahl / Dumas

Method

Lipids (Fats) < 0.8% < 0.8% Soxhlet Extraction

Ash (Minerals) < 0.3% < 0.3% Muffle Furnace Ashing

Data compiled from general knowledge on starch composition.[7][9][11]

Experimental Protocols
The characterization of high-amylose starch involves several key analytical methods to quantify

its components and properties.
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A widely used method for determining the amylose content is based on the formation of a blue-

colored complex between amylose and iodine, which can be measured

spectrophotometrically[12].

Principle: Amylose forms a deep blue helical inclusion complex with iodine, while amylopectin

produces a red-brown color. The intensity of the blue color, measured at a specific wavelength

(e.g., 620 nm), is proportional to the amylose concentration.

Detailed Methodology (Iodine-Binding Colorimetric Assay):

Sample Preparation: A known weight of the starch sample (e.g., 100 mg) is completely

gelatinized and dispersed in a solvent, typically by heating in sodium hydroxide or dimethyl

sulfoxide (DMSO) to create a clear solution.

Standard Curve: A series of standard solutions with known concentrations of pure amylose

and amylopectin are prepared and treated with the iodine reagent to generate a calibration

curve.

Reaction: An aliquot of the dispersed sample solution is taken, neutralized with acid (e.g.,

HCl), and then mixed with an iodine-potassium iodide (I₂-KI) solution. The volume is adjusted

with distilled water.

Spectrophotometry: The solution is allowed to stand for color development. The absorbance

is then measured using a spectrophotometer at the wavelength of maximum absorbance for

the amylose-iodine complex (typically 620-630 nm)[9].

Calculation: The amylose content in the sample is calculated by comparing its absorbance to

the standard curve. The amylopectin content is determined by subtracting the amylose

percentage from 100%.

The officially recognized method for measuring resistant starch is the AOAC Official Method

2002.02 or similar enzymatic-gravimetric procedures.

Principle: The method simulates human digestion. Rapidly digestible starch (RDS) and slowly

digestible starch (SDS) are enzymatically removed. The remaining undigested portion, the

resistant starch, is then quantified.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.cerealsgrains.org/publications/cc/backissues/1970/Documents/Chem47_411.pdf
https://sryahwapublications.com/article/download/2637-5370.0101004
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12751582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Methodology (Simulated Digestion):

Enzymatic Digestion: A sample of the starch powder is incubated with pancreatic α-amylase

and amyloglucosidase at a physiological temperature (37°C) to hydrolyze the digestible

starch into glucose.

Solubilization of RS: After the initial digestion, the digestible components are removed. The

remaining pellet, containing resistant starch and dietary fiber, is treated to solubilize the RS.

This can be done using potassium hydroxide (KOH) or dimethyl sulfoxide (DMSO).

Enzymatic Hydrolysis of RS: The solubilized resistant starch is then completely hydrolyzed to

glucose using amyloglucosidase.

Glucose Measurement: The amount of glucose released from the resistant starch fraction is

quantified using a glucose oxidase-peroxidase (GOPOD) assay, which produces a colored

product measured by a spectrophotometer.

Calculation: The resistant starch content is calculated from the measured glucose,

converting the mass of glucose back to the mass of starch using a gravimetric factor (0.9).

Visualizations
The following diagram illustrates the logical flow of the AOAC-approved method for quantifying

Resistant Starch (RS) content.
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Caption: Workflow for the enzymatic-gravimetric analysis of Resistant Starch (RS).
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This diagram shows the hierarchical relationship between different types of starch, highlighting

the position of high-amylose starch.
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Caption: Hierarchical classification of starch based on composition and digestibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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